molecular formula C20H24N2OS B1684464 Lucanthone CAS No. 479-50-5

Lucanthone

Cat. No.: B1684464
CAS No.: 479-50-5
M. Wt: 340.5 g/mol
InChI Key: FBQPGGIHOFZRGH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lucanthone primarily targets several key enzymes involved in DNA repair and replication. These include DNA topoisomerase 2-alpha , DNA- (apurinic or apyrimidinic site) lyase , and DNA topoisomerase 1 . It also targets protein palmitoyl thioesterase 1 (PPT1) . These enzymes play crucial roles in maintaining the integrity of the DNA molecule, which is essential for cell survival and proliferation.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It inhibits DNA topoisomerase 2-alpha and DNA topoisomerase 1 , enzymes that control the overwinding or underwinding of DNA during replication . It also inhibits DNA- (apurinic or apyrimidinic site) lyase , an enzyme involved in the base excision repair pathway . Furthermore, this compound may act as an inhibitor of PPT1 .

Biochemical Pathways

The inhibition of these enzymes by this compound disrupts the normal biochemical pathways of DNA repair and replication. Specifically, it inhibits post-radiation DNA repair in tumor cells . The ability of this compound to inhibit AP endonuclease and topoisomerase II probably accounts for the specific DNA repair inhibition in irradiated cells .

Pharmacokinetics

This compound is orally available .

Result of Action

The inhibition of DNA repair and replication enzymes by this compound leads to significant molecular and cellular effects. It has been found to be toxic to glioma cells by inhibiting autophagy . It enhances the efficacy of anti-glioma temozolomide (TMZ) at sub-cytotoxic concentrations, and suppresses the growth of stem-like glioma cells and temozolomide-resistant glioma stem cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its efficacy as a radiation sensitizer suggests that it may be more effective in a radiation therapy context . Furthermore, this compound crosses the blood-brain barrier efficiently, which makes it particularly useful for treating brain tumors .

Biochemical Analysis

Biochemical Properties

Lucanthone interacts with several enzymes and proteins. It inhibits the endonuclease activity of Apurinic Endonuclease-1 (APE1), a key enzyme involved in DNA repair, without affecting its redox activity . This compound also inhibits topoisomerase II, another enzyme crucial for DNA replication .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It acts preferentially on cycling cells, making it particularly effective against cancer cells . This compound also crosses the blood-brain barrier efficiently, which is beneficial for the treatment of brain tumors .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits post-radiation DNA repair in tumor cells . This inhibition is likely due to this compound’s ability to inhibit APE1 and topoisomerase II . This compound also intercalates into DNA, disrupting its structure and function .

Temporal Effects in Laboratory Settings

Over time, this compound’s effects on cellular function have been observed in both in vitro and in vivo studies. For instance, this compound-induced degradation was drastically reduced in the presence of short and long-lived free radical scavengers, suggesting that the mechanism of APE1 breakdown may involve free radical-induced peptide bond cleavage .

Transport and Distribution

This compound is orally available, indicating that it can be absorbed and distributed within the body

Subcellular Localization

Given its ability to intercalate into DNA and inhibit enzymes like APE1 and topoisomerase II, it is likely that this compound localizes to the nucleus where these molecules are found .

Preparation Methods

The synthesis of lucanthone involves the reaction of 2-(diethylamino)ethylamine with 4-methylthioxanthen-9-one. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings.

Chemical Reactions Analysis

Lucanthone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites, including hycanthone.

    Reduction: Reduction reactions can modify the thioxanthenone structure, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its efficacy or reducing toxicity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20/h6-11,21H,4-5,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQPGGIHOFZRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023230
Record name Lucanthone
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URL https://comptox.epa.gov/dashboard/DTXSID6023230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lucanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015607
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.15e-03 g/L
Record name Lucanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015607
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Recent data suggests that lucanthone inhibits post-radiation DNA repair in tumor cells. The ability of lucanthone to inhibit AP endonuclease and topoisomerase II probably account for the specific DNA repair inhibition in irradiated cells.
Record name Lucanthone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04967
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CAS No.

479-50-5
Record name Lucanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Lucanthone [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucanthone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04967
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Lucanthone
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URL https://comptox.epa.gov/dashboard/DTXSID6023230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lucanthone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.849
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Record name LUCANTHONE
Source FDA Global Substance Registration System (GSRS)
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Record name Lucanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015607
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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